Pharmaceutical Reference Standard (Indacaterol Impurity 6)
5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is specifically designated and utilized as Indacaterol Impurity 6. In contrast to generic quinoline derivatives which lack any defined analytical role, this compound is supplied with a comprehensive certificate of analysis and characterization data (e.g., NMR, HPLC, MS) that is fully compliant with regulatory guidelines for pharmaceutical analysis [1]. This level of documentation and specific identity is absent for non-impurity-grade chemicals.
| Evidence Dimension | Regulatory/Application Identity |
|---|---|
| Target Compound Data | Defined as Indacaterol Impurity 6; supplied with detailed, guideline-compliant characterization data |
| Comparator Or Baseline | Generic quinoline N-oxides or non-impurity chemicals |
| Quantified Difference | Qualitative difference in application and documentation |
| Conditions | Analytical method development, method validation (AMV), and quality control (QC) for ANDA submissions |
Why This Matters
Procurement of this specific compound is mandatory for laboratories developing or validating analytical methods for Indacaterol, ensuring regulatory compliance and method accuracy.
- [1] SynZeal. (n.d.). Indacaterol Impurity 6 | 100331-93-9. Retrieved from https://www.synzeal.com/indacaterol-impurity-6 View Source
